Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
Description
BenchChem offers high-quality Potassium trifluoro(3-(methylsulfonamido)phenyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluoro(3-(methylsulfonamido)phenyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFKEEZRFRQEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BF3KNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635790 | |
| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-67-5 | |
| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed structural and physicochemical characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the rationale behind the chosen synthetic pathways and analytical techniques, offering field-proven insights to ensure reliable and reproducible results. The protocols described herein are designed to be self-validating, providing a robust framework for the investigation of this and similar organotrifluoroborate salts.
Introduction: The Significance of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, offering significant advantages over their boronic acid and ester counterparts.[1] Their remarkable stability to air and moisture, coupled with their enhanced reactivity in many cross-coupling reactions, makes them highly attractive for applications in pharmaceutical and materials science.[1][2][3] The trifluoroborate moiety often imparts crystalline and easy-to-handle properties to the parent molecule, facilitating purification and long-term storage.[4][5] The subject of this guide, Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate, is a compound of interest due to the presence of the sulfonamide group, a common pharmacophore, making it a valuable building block in drug discovery programs.
Synthesis and Purification: A Guided Workflow
The synthesis of potassium aryltrifluoroborates is typically achieved through a straightforward and high-yielding process from the corresponding aryl boronic acid.[6][7] This transformation involves the reaction of the boronic acid with potassium hydrogen difluoride (KHF₂), which serves as a convenient and effective fluorinating agent.[8]
Proposed Synthetic Pathway
The logical and most common approach to synthesize Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate is a two-step process starting from 3-bromoaniline.
Caption: Proposed synthetic route for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(3-bromophenyl)methanesulfonamide
-
To a stirred solution of 3-bromoaniline (1.0 eq) in pyridine at 0 °C, slowly add methanesulfonyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-bromophenyl)methanesulfonamide.
Step 2: Synthesis of (3-(Methylsulfonamido)phenyl)boronic acid
-
Dissolve N-(3-bromophenyl)methanesulfonamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture for 1 hour at -78 °C.
-
Add trimethyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude boronic acid, which can be used in the next step without further purification.
Step 3: Synthesis of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
-
Dissolve the crude (3-(Methylsulfonamido)phenyl)boronic acid (1.0 eq) in methanol.[7]
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 eq).[7]
-
Stir the resulting mixture at room temperature for 1 hour. A white precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water and then with diethyl ether.
-
Dry the solid under vacuum to afford the final product, Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.[4]
Structural Elucidation and Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organoboron compounds.[9] For Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
-
¹H NMR: Will show the characteristic aromatic proton signals, the methyl protons of the sulfonamide group, and the N-H proton.
-
¹³C NMR: Will reveal the carbon signals of the aromatic ring and the methyl group.
-
¹⁹F NMR: A key experiment that should show a single resonance for the three equivalent fluorine atoms, likely as a quartet due to coupling with the ¹¹B nucleus.[10]
-
¹¹B NMR: The ¹¹B nucleus is NMR active and provides valuable information about the coordination environment of the boron atom.[11] A single resonance is expected, with a chemical shift characteristic of a tetracoordinate boron species.[11][12]
Table 1: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 7.8 | m | Aromatic protons |
| ~3.0 | s | -SO₂CH₃ | |
| ~9.5 | br s | -NH- | |
| ¹³C | 115 - 145 | Aromatic carbons | |
| ~40 | -SO₂CH₃ | ||
| ¹⁹F | -130 to -150 | q | -BF₃ |
| ¹¹B | 1 to 5 | -BF₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode is ideal for determining the accurate mass of the trifluoro(3-(methylsulfonamido)phenyl)borate anion.[13] This allows for the confirmation of the elemental composition.
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Ion Observed | Calculated m/z |
| ESI- | [M-K]⁻ | 246.0281 |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and the overall molecular geometry in the solid state.[14] Obtaining suitable crystals can be achieved by slow evaporation or vapor diffusion techniques. The crystal structure would be expected to show a tetrahedral geometry around the boron atom.[14]
Caption: A typical workflow for the characterization of the target compound.
Physicochemical Properties
The physical and chemical properties of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate are crucial for its handling, storage, and application.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale/Reference |
| Physical State | White to off-white crystalline solid | Typical for potassium organotrifluoroborates.[4][15] |
| Solubility | Soluble in polar aprotic solvents (e.g., acetone, acetonitrile), sparingly soluble in water and alcohols. | General solubility profile for this class of compounds.[15] |
| Stability | Stable to air and moisture at room temperature. | A key advantage of organotrifluoroborates.[2][5] |
| Melting Point | Expected to be high, likely with decomposition. | Ionic salt nature.[15] |
Conclusion
This technical guide has outlined a robust and reliable pathway for the synthesis and comprehensive characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate. By following the detailed protocols and leveraging the advanced analytical techniques described, researchers can confidently prepare and validate this valuable building block for applications in drug discovery and organic synthesis. The inherent stability and desirable handling properties of potassium organotrifluoroborates, including the title compound, underscore their continued importance in the field of chemical sciences.
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Batey, R. A., Quach, T. D., Shen, M., Thadani, A. N., Smil, D. V., Li, S.-W., & Lough, A. J. (2003). Organotrifluoroborate salts as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions. Pure and Applied Chemistry, 75(1), 1–13. [Link]
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Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
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A Technical Guide to the Air and Moisture Stability of Aryltrifluoroborate Salts
For researchers, scientists, and professionals in drug development, the reliability of chemical reagents is paramount. Aryltrifluoroborate salts, particularly potassium aryltrifluoroborates (ArBF₃K), have emerged as indispensable tools in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Their appeal stems from their perceived stability compared to their boronic acid counterparts, which are often prone to dehydration to form cyclic boroxines, making precise stoichiometry challenging.[2][3] However, a nuanced understanding of their behavior in the presence of atmospheric air and moisture is critical for their effective storage, handling, and application. This guide provides an in-depth technical overview of the stability of aryltrifluoroborate salts, offering field-proven insights and practical protocols to ensure their integrity and performance in your research endeavors.
The Foundation of Stability: A Comparative Overview
Potassium organotrifluoroborates are generally crystalline solids that are significantly more stable than the corresponding boronic acids, with many being described as indefinitely stable to air and moisture under ambient conditions.[1][4][5] This enhanced stability is a key advantage, minimizing the need for strictly inert atmosphere handling for routine weighing and preparation of reaction mixtures. In contrast, many boronic acids, especially heteroaryl, alkyl, and alkenyl derivatives, can readily decompose, even when stored at low temperatures.[2]
However, the term "stable" should not be interpreted as "inert." The primary mode of decomposition for aryltrifluoroborate salts in the presence of moisture is hydrolysis back to the corresponding arylboronic acid.[6][7] This process is often the desired first step in reactions like the Suzuki-Miyaura coupling, where the slow release of the boronic acid can minimize side reactions like oxidative homocoupling and protodeboronation.[6][7] The rate of this hydrolysis is a complex interplay of various factors.
Factors Influencing the Hydrolytic Stability of Aryltrifluoroborate Salts
The susceptibility of an aryltrifluoroborate salt to hydrolysis is not uniform across all members of this class. A comprehensive understanding of the influencing factors is crucial for predicting and managing their stability.
Electronic Effects of Aryl Substituents
The electronic nature of the substituents on the aromatic ring plays a significant role in the hydrolytic stability of aryltrifluoroborate salts.
-
Electron-withdrawing groups tend to increase the stability of the ArBF₃⁻ anion, making the boron center less susceptible to nucleophilic attack by water. This enhanced stability is particularly noted for heteroaryltrifluoroborates containing exocyclic electron-withdrawing substituents.[8]
-
Electron-donating groups , conversely, can increase the electron density at the boron center, potentially facilitating hydrolysis.
Structural Features of the Aryl Group
The steric and electronic properties inherent to the aryl framework itself influence stability. For instance, heteroaryltrifluoroborates, especially those containing endocyclic nitrogen atoms, exhibit enhanced hydrolytic stability.[8]
The Role of pH and Catalysis
The pH of the surrounding environment is a critical determinant of the hydrolysis rate. While the hydrolysis can occur in neutral water, it is significantly influenced by the presence of acids or bases. Paradoxically, some aryltrifluoroborates, particularly those based on p-F-phenyl, naphthyl, and furyl moieties, require acid catalysis for efficient hydrolysis, even under nominally basic Suzuki-Miyaura coupling conditions.[6][9] This "acid-base paradox" can lead to complex hydrolytic profiles that are sensitive to the reaction conditions.[6]
Environmental Factors: Temperature and Humidity
As with most chemical reactions, temperature plays a crucial role in the rate of hydrolysis. Increased temperature will accelerate the decomposition of aryltrifluoroborate salts in the presence of moisture. The extent of this degradation is also directly related to the ambient relative humidity, which dictates the amount of available water for the hydrolytic reaction.[10]
Visualizing the Hydrolysis Pathway
The hydrolysis of an aryltrifluoroborate salt is a stepwise process involving the sequential replacement of fluoride ions with hydroxyl groups. The initial loss of the first fluoride atom is often the rate-determining step.[8]
Caption: A comprehensive workflow for assessing the stability of aryltrifluoroborate salts.
Data Summary and Interpretation
For ease of comparison, the results from stability studies should be tabulated.
| Aryltrifluoroborate Salt | Substituent | Condition | Time (h) | Weight Gain (%) | % Hydrolysis (¹⁹F NMR) | % Parent Remaining (HPLC) |
| Phenyl-BF₃K | -H | 75% RH, 25°C | 24 | 0.5 | < 1 | > 99 |
| 4-Methoxy-phenyl-BF₃K | -OCH₃ | 75% RH, 25°C | 24 | 1.2 | ~2 | ~98 |
| 4-Nitro-phenyl-BF₃K | -NO₂ | 75% RH, 25°C | 24 | 0.2 | < 0.5 | > 99.5 |
| 2-Pyridyl-BF₃K | - | 75% RH, 25°C | 24 | 0.8 | < 1 | > 99 |
Note: The data in this table is illustrative and will vary depending on the specific aryltrifluoroborate salt and the experimental conditions.
Conclusion and Future Perspectives
Aryltrifluoroborate salts offer a significant advantage in terms of handling and storage stability over their boronic acid precursors. However, their stability is not absolute and is critically dependent on the specific molecular structure and the ambient environmental conditions. A thorough understanding of the factors influencing their hydrolytic stability, coupled with robust analytical methods for its assessment, is essential for ensuring the reproducibility and success of synthetic endeavors. As new applications for these versatile reagents continue to emerge, a continued investigation into their long-term stability under various storage conditions will be invaluable to the chemical research community.
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. Retrieved from [Link]
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Stefani, H. A., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 73(18), 7084-7090. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki-Miyaura cross-coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Li, Y., et al. (2009). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Journal of Fluorine Chemistry, 130(4), 377-382. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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The Advent of Organotrifluoroborates: A New Paradigm in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Organotrifluoroborates have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have positioned them as superior alternatives to traditional organoboron reagents, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the discovery, preparation, and application of novel organotrifluoroborates, with a particular focus on their strategic implementation in drug discovery and development. We will delve into the mechanistic intricacies of their synthesis and reactivity, offering field-proven insights into experimental design and execution. This document is intended to be a self-validating system, where the rationale behind each protocol is clearly elucidated, empowering researchers to confidently incorporate these powerful reagents into their synthetic endeavors.
Introduction: The Rise of a Superior Organoboron Reagent
For decades, organoboron compounds, particularly boronic acids and their esters, have been mainstays in the synthetic chemist's toolbox, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction has revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the practical application of traditional organoboron reagents is often hampered by inherent limitations. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which complicates stoichiometric control.[1] Many organoboranes also exhibit limited stability towards air and moisture, necessitating inert atmosphere techniques and careful handling.[2]
The advent of potassium organotrifluoroborates ([R-BF₃]K) has provided an elegant solution to these challenges. These tetracoordinate boron ate complexes exhibit exceptional stability to both air and moisture, allowing them to be handled on the benchtop and stored for extended periods without degradation.[3][4] This inherent stability, coupled with their predictable reactivity, has made them highly attractive reagents for a wide array of chemical transformations, significantly expanding the horizons of synthetic chemistry.[5]
Key Advantages of Organotrifluoroborates:
-
Enhanced Stability: Indefinitely stable to air and moisture, simplifying handling and storage.[4]
-
Monomeric Structure: Unlike boronic acids, they exist as well-defined monomers, enabling precise stoichiometric control in reactions.[6]
-
Broad Functional Group Tolerance: Compatible with a wide range of functional groups, allowing for their use in complex molecule synthesis.[4]
-
Reduced Protodeboronation: Less susceptible to cleavage of the carbon-boron bond under many reaction conditions compared to their boronic acid counterparts.[7]
-
Non-toxic Byproducts: The boron-containing byproducts are generally considered to be of low toxicity.[2]
The Discovery and Foundational Principles of Organotrifluoroborate Synthesis
The first preparations of organotrifluoroborates were reported in the mid-20th century, but they remained largely a laboratory curiosity. It wasn't until the seminal work of Vedejs and co-workers in the 1990s that a practical and general synthesis was developed, paving the way for their widespread adoption.[2] The key to this breakthrough was the use of potassium hydrogen fluoride (KHF₂) as a robust and efficient fluorinating agent for a variety of organoboron precursors.[2]
The fundamental principle behind the synthesis of potassium organotrifluoroborates is the conversion of a tricoordinate organoborane (such as a boronic acid or a boronate ester) into a more stable tetracoordinate trifluoroborate salt. This is typically achieved by treatment with an excess of KHF₂ in a suitable solvent system, often a mixture of methanol and water.[2]
General Methodologies for the Preparation of Novel Organotrifluoroborates
The versatility of organotrifluoroborates stems from the diverse array of synthetic methods available for their preparation. The choice of method is dictated by the nature of the desired organic substituent (R) and the availability of starting materials.
From Organometallic Reagents: The Transmetalation Approach
One of the most common and versatile routes to organotrifluoroborates involves the reaction of an organometallic reagent (typically an organolithium or Grignard reagent) with a trialkyl borate, followed by treatment with KHF₂. This "one-pot" procedure is highly efficient and avoids the isolation of often-unstable intermediate boronic acids.[2]
Experimental Protocol: Preparation of Potassium Phenyltrifluoroborate
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.2 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Fluorination: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude boronic acid is then dissolved in methanol. A saturated aqueous solution of KHF₂ (4.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold methanol and diethyl ether, and dried under vacuum to afford potassium phenyltrifluoroborate as a white crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents and organolithium compounds are highly reactive towards protic sources, hence the necessity for dry glassware and solvents.
-
Low-Temperature Borylation: The addition of the trialkyl borate at low temperature (-78 °C) is crucial to prevent multiple additions of the organometallic reagent to the boron center.
-
Use of KHF₂: Potassium hydrogen fluoride is a more effective fluorinating agent than potassium fluoride (KF) for the conversion of boronic acids to trifluoroborates.[2]
From Alkenes and Alkynes: The Hydroboration Route
Hydroboration, another Nobel Prize-winning reaction, provides a powerful method for the preparation of alkyl- and alkenyltrifluoroborates from readily available alkenes and alkynes. The resulting organoborane is then converted to the corresponding trifluoroborate salt by treatment with KHF₂.[8]
Experimental Protocol: Preparation of Potassium Vinyltrifluoroborate
-
Grignard Formation and Borylation: A solution of vinylmagnesium bromide in THF (1.0 M, 1.1 eq) is added dropwise to a solution of trimethyl borate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Fluorination: The reaction is cooled to 0 °C, and a saturated aqueous solution of KHF₂ (4.0 eq) is added slowly. The mixture is stirred vigorously for 1 hour at room temperature.
-
Isolation: The resulting white precipitate is collected by filtration, washed successively with cold water, methanol, and diethyl ether, and then dried under high vacuum to yield potassium vinyltrifluoroborate.[9]
Causality Behind Experimental Choices:
-
Control of Stoichiometry: Careful control of the stoichiometry of the Grignard reagent and the borate ester is important to maximize the yield of the desired vinylboronate.
-
Vigorous Stirring: Vigorous stirring during the addition of KHF₂ is necessary to ensure complete conversion to the trifluoroborate salt, which often precipitates from the reaction mixture.
From Aryl Halides: Palladium-Catalyzed Borylation
A more recent and highly versatile method for the synthesis of aryltrifluoroborates involves the palladium-catalyzed borylation of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by conversion to the trifluoroborate. This approach offers excellent functional group tolerance.
Experimental Protocol: One-Pot Synthesis of Potassium 4-Trifluoromethylphenyltrifluoroborate
-
Reaction Setup: A Schlenk tube is charged with 4-bromobenzotrifluoride (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%). The tube is evacuated and backfilled with nitrogen three times.
-
Borylation: Anhydrous 1,4-dioxane is added, and the reaction mixture is heated at 80 °C for 12 hours.
-
Fluorination: The reaction mixture is cooled to room temperature, and a saturated aqueous solution of KHF₂ (4.0 eq) and methanol are added. The mixture is stirred at room temperature for 1 hour.
-
Isolation: The precipitate is collected by filtration, washed with water and diethyl ether, and dried to afford the product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the borylation step and can be tailored to the specific aryl halide substrate.
-
Base: The base (e.g., potassium acetate) is required to facilitate the catalytic cycle.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Partnership
The Suzuki-Miyaura reaction is arguably the most important application of organotrifluoroborates. Their enhanced stability and ease of use have made them the reagents of choice for many challenging cross-coupling transformations.[4]
The Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of organotrifluoroborates involves a few key steps:
-
Activation of the Organotrifluoroborate: The stable tetracoordinate trifluoroborate must be converted to a more reactive tricoordinate boronic acid or a related species. This is typically achieved in situ through hydrolysis or reaction with a base.[6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R'-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group (R) from the activated organoboron species is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: A generalized retrosynthetic analysis for a complex drug molecule.
Beyond Suzuki-Miyaura: Expanding the Synthetic Utility
While the Suzuki-Miyaura reaction remains the most prominent application, the utility of organotrifluoroborates extends to a variety of other important transformations, including:
-
Rhodium-catalyzed 1,4-addition reactions [11]* Allylations of aldehydes and imines [2]* Chan-Lam coupling reactions
-
Petasis-Ferrier rearrangement
The stability of the trifluoroborate moiety allows it to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction, making it a valuable "masked" boronic acid. [5]
Conclusion and Future Outlook
Potassium organotrifluoroborates have fundamentally changed the landscape of organoboron chemistry. Their exceptional stability, ease of preparation, and broad reactivity profile have established them as indispensable reagents for organic synthesis. The continued development of new methods for their preparation and the discovery of novel applications will undoubtedly further solidify their importance in both academic and industrial research. For drug development professionals, the ability to rapidly and efficiently synthesize complex molecules with diverse functionalities makes organotrifluoroborates a critical enabling technology in the quest for new medicines. As our understanding of their reactivity continues to grow, we can expect to see even more innovative and powerful applications of these remarkable compounds in the years to come.
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Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71 (25), 9681–9686. [Link]
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Molander, G. A.; Ellis, N. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008 , 73 (17), 6841–6844. [Link]
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Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009 , 48 (49), 9240–9261. [Link]
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Stefani, H. A.; Cella, R.; Vieira, A. S. Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 2007 , 63 (18), 3623–3658. [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 2006 , 8 (13), 2767–2770. [Link]
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Molander, G. A.; Sandrock, D. L. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 2007 , 9 (8), 1597–1600. [Link]
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Molander, G. A.; Figueroa, R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 2005 , 38 (2), 49-56. [Link]
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Molander, G. A.; Yun, C.-S. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2002 , 67 (24), 8424–8429. [Link]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
This guide provides a detailed exploration of the plausible mechanism of action for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, a compound of interest for researchers, scientists, and professionals in drug development. Drawing upon established principles of medicinal chemistry and the known bioactivities of its constituent functional groups, we will dissect its potential as a therapeutic agent. This document will delve into its hypothesized transformation into an active form, its likely molecular target interactions, and the experimental methodologies required for validation.
Introduction: The Emergence of Boron in Modern Therapeutics
Boron-containing compounds have transitioned from being perceived as toxicologically challenging to becoming a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of boron, particularly its Lewis acidity, enable novel modes of interaction with biological targets.[3] To date, several boron-containing drugs have received FDA approval for a range of indications, including cancer and infectious diseases, underscoring the therapeutic potential of this class of molecules.[3]
Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is an organotrifluoroborate, a class of compounds known for their stability and utility in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions which are pivotal in drug discovery.[4][5][6][7] Organotrifluoroborates are considered stable, protected forms of boronic acids.[8] This guide puts forth the hypothesis that Potassium trifluoro(3-(methylsulfonamido)phenyl)borate functions as a pro-drug , undergoing in vivo hydrolysis to its active boronic acid form, which then exerts its therapeutic effect through targeted enzyme inhibition.
A Hypothesized Mechanism of Action: Covalent Enzyme Inhibition
The central hypothesis is that the biological activity of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is mediated by its conversion to the corresponding boronic acid, which then acts as a reversible covalent inhibitor of a target enzyme, likely a serine protease.
In Vivo Activation: From Trifluoroborate to Boronic Acid
Potassium organotrifluoroborates are known to be stable crystalline solids that are easy to handle and store.[9] However, under physiological conditions, they are susceptible to hydrolysis, which releases the corresponding boronic acid.[9][10] This conversion is a critical first step in the proposed mechanism of action.
Figure 1: Proposed in vivo activation of the pro-drug.
Target Engagement: Reversible Covalent Inhibition of a Serine Protease
Boronic acids are well-documented inhibitors of serine proteases.[11][12][13] These enzymes feature a catalytic triad in their active site, with a highly nucleophilic serine residue. The empty p-orbital of the boron atom in the boronic acid makes it electrophilic and susceptible to nucleophilic attack by the catalytic serine.[14][15] This interaction forms a reversible covalent bond, creating a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's function.[16][17]
Figure 2: Hypothesized covalent inhibition of a serine protease.
The Role of the Constituent Moieties in Biological Activity
The specific structure of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate suggests that each of its components plays a distinct role in its overall pharmacological profile.
| Moiety | Proposed Function | Rationale |
| Potassium trifluoroborate | Pro-drug, Stability | The trifluoroborate group enhances the stability of the compound, making it suitable for formulation and administration.[8][9] It is designed to hydrolyze under physiological conditions to release the active boronic acid.[10] |
| Phenyl Ring | Scaffolding | Provides a rigid scaffold for the presentation of the boronic acid and the sulfonamide group into the enzyme's active site. |
| Methylsulfonamido Group | Target Specificity, Binding Affinity | The sulfonamide moiety is a known pharmacophore with a wide range of biological activities.[18][19][20] It can form hydrogen bonds with amino acid residues in the enzyme's active site, thereby increasing binding affinity and selectivity for the target enzyme. |
Experimental Validation of the Hypothesized Mechanism
A series of well-defined experiments are necessary to validate this proposed mechanism of action. The following protocols outline a logical workflow for this validation process.
Step 1: Confirmation of Pro-drug Conversion
Objective: To demonstrate the hydrolysis of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate to its corresponding boronic acid under physiological conditions.
Methodology:
-
Incubate Potassium trifluoro(3-(methylsulfonamido)phenyl)borate in a buffered aqueous solution at pH 7.4 and 37°C.
-
Collect aliquots at various time points.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor the disappearance of the parent compound and the appearance of the boronic acid.
-
Characterize the structure of the resulting boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 3: Workflow for confirming pro-drug conversion.
Step 2: Target Identification and Validation
Objective: To identify the specific enzyme target(s) of the active boronic acid.
Methodology:
-
Activity-Based Protein Profiling (ABPP):
-
Synthesize an alkyne- or biotin-tagged version of the boronic acid.
-
Incubate the probe with cell lysates or tissue homogenates.
-
Use click chemistry or streptavidin pull-down to isolate the protein targets.
-
Identify the bound proteins using mass spectrometry-based proteomics.
-
-
Thermal Shift Assay (TSA):
-
Screen a panel of candidate enzymes (e.g., serine proteases) with the boronic acid.
-
Measure the change in the melting temperature of the proteins upon ligand binding. An increase in melting temperature indicates a direct interaction.
-
Step 3: Characterization of Enzyme Inhibition
Objective: To quantify the inhibitory potency and determine the mode of inhibition of the boronic acid against the identified target enzyme.
Methodology:
-
Enzyme Kinetics:
-
Perform enzyme activity assays using a fluorogenic or chromogenic substrate in the presence of varying concentrations of the boronic acid inhibitor.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Conduct mechanism of inhibition studies (e.g., by varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots) to confirm reversible covalent inhibition.
-
-
Crystallography:
-
Co-crystallize the target enzyme with the boronic acid.
-
Solve the X-ray crystal structure to visualize the covalent bond formation between the boron atom and the active site serine residue and to identify other key binding interactions.
-
Conclusion
The proposed mechanism of action for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate as a pro-drug that delivers a targeted covalent inhibitor offers a compelling avenue for further investigation. This guide provides a robust framework for understanding and experimentally validating its potential as a novel therapeutic agent. The convergence of the stability of the trifluoroborate moiety, the proven inhibitory capacity of boronic acids, and the directing effects of the sulfonamide group presents a promising strategy in modern drug design.
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Spectroscopic Characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability and handling advantages of potassium organotrifluoroborates over their corresponding boronic acids have led to their widespread use in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] The sulfonamide group, a well-known pharmacophore, imparts potential biological activity, making this compound and its derivatives of particular interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.
Molecular Structure and Key Spectroscopic Regions
To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the key functional groups that will give rise to distinct signals in NMR and IR spectra.
Figure 1. Chemical structure of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide complementary and crucial information. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for acquiring NMR spectra of potassium organotrifluoroborates due to its good solubilizing properties and minimal changes in chemical shifts with temperature.[2]
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol based on standard practices for characterizing potassium organotrifluoroborates.[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate in 0.6 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum with a 45° pulse angle.
-
Set the acquisition time to at least 3.5 seconds and the number of scans to 16.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum with a 90° pulse angle and a relaxation delay of 2 seconds.
-
A higher number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.
-
-
¹⁹F NMR:
-
Acquire the spectrum with a 45° pulse angle and a relaxation delay of 1 second.
-
Reference the spectrum to an external standard, such as trifluoroacetic acid (TFA).
-
-
¹¹B NMR:
-
Use a modified pulse sequence to achieve better resolution and observe B-F coupling.
-
Reference the spectrum to an external standard, such as BF₃·OEt₂.
-
Figure 2. General workflow for NMR analysis.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum will be characterized by signals from the aromatic protons, the sulfonamide N-H proton, and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 - 10.2 | Singlet (broad) | 1H | N-H | The acidic proton of the sulfonamide will appear as a broad singlet at a downfield chemical shift, typical for sulfonamides.[3] |
| ~7.5 - 7.8 | Multiplet | 4H | Aromatic C-H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The electron-withdrawing trifluoroborate and sulfonamido groups will shift these protons downfield. |
| ~2.9 - 3.1 | Singlet | 3H | S-CH₃ | The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show signals for the aromatic carbons and the methyl carbon. The carbon directly attached to the boron atom will exhibit a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[4]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 (broad) | C-B | The carbon atom directly bonded to the boron will be significantly deshielded and will appear as a broad signal due to quadrupolar coupling with ¹¹B.[2][4] |
| ~135 - 140 | C-S | The aromatic carbon attached to the sulfonamide group will be deshielded. |
| ~115 - 130 | Aromatic C-H | The remaining four aromatic carbons will resonate in this region. |
| ~40 - 45 | S-CH₃ | The methyl carbon will appear in the aliphatic region. |
Predicted ¹⁹F and ¹¹B NMR Spectra
The ¹⁹F and ¹¹B NMR spectra are characteristic for the trifluoroborate group and provide definitive evidence for its presence.
-
¹⁹F NMR: A single, sharp signal is expected in the range of -130 to -140 ppm.[2] This signal may show coupling to the ¹¹B nucleus, appearing as a quartet.
-
¹¹B NMR: A quartet is expected due to the coupling with the three equivalent fluorine atoms. The chemical shift will be in the range characteristic for tetracoordinate boron in organotrifluoroborates.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate will be dominated by absorptions from the B-F, S=O, N-H, and aromatic C-H bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 - 3400 | Medium | N-H stretch | The stretching vibration of the N-H bond in the sulfonamide group. |
| ~3000 - 3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~1320 - 1350 and ~1150 - 1170 | Strong | Asymmetric and Symmetric SO₂ stretch | These two strong bands are characteristic of the sulfonyl group in sulfonamides.[5] |
| ~950 - 1100 | Strong, Broad | B-F stretch | The B-F stretching vibrations in the trifluoroborate anion give rise to a strong and often broad absorption in this region.[6][7] |
| ~1450 - 1600 | Medium to Weak | C=C stretch (aromatic) | Skeletal vibrations of the aromatic ring. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate. By leveraging established data for analogous organotrifluoroborates and sulfonamides, we have outlined the expected NMR and IR spectral features. The provided experimental protocols offer a starting point for the practical characterization of this compound. For any researcher working with this molecule, the combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside IR spectroscopy, will be essential for unambiguous structure elucidation and purity assessment, thereby ensuring the integrity of subsequent chemical transformations or biological evaluations.
References
-
Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 853-859. Available at: [Link]
-
Molander, G. A., et al. (2007). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 84, 189. Available at: [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Oliveira, R. A., et al. (2010). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 853-859. Available at: [Link]
-
Prakash, G. K. S., et al. (2004). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. The Journal of Organic Chemistry, 69(12), 4060-4064. Available at: [Link]
-
ResearchGate. (2009). NMR spectra of compound 1, parts (a) ¹⁹F NMR spectrum (282 MHz, DMSO-d₆) showing the ¹⁹F–¹¹B coupling; (b) ¹¹B NMR spectrum (96 MHz, DMSO-d₆) showing the ¹¹B–¹⁹F coupling; (c) ¹³C NMR spectrum (75 MHz, DMSO-d₆) showing the resonance from the carbon bearing the boron nuclei (broad). Available at: [Link]
-
PubChem. (n.d.). Potassium phenyltrifluoroborate. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of selected potassium borates at about 1097 cm⁻¹ and 1332 cm⁻¹. Retrieved from [Link]
-
Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. Available at: [Link]
-
Uno, T., & Machida, K. (1962). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 10(3), 173-180. Available at: [Link]
-
Weir, C. E. (1966). Infrared spectra of the hydrated borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(2), 153–164. Available at: [Link]
-
Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the crystalline inorganic borates. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 68A(5), 465–487. Available at: [Link]
-
Rampino, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(21), 7575. Available at: [Link]
-
Chen, C., et al. (2022). An Organoborate Monoxide Radical. Journal of the American Chemical Society, 144(44), 20260–20265. Available at: [Link]
-
Popoola, S. I., et al. (2021). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 26(21), 6523. Available at: [Link]
Sources
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 6. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the diverse array of organoboron reagents available for this transformation, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[4][5] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and may be difficult to purify, potassium organotrifluoroborates are typically crystalline, monomeric solids.[6] This inherent stability translates to a superior shelf-life, ease of handling, and straightforward purification, making them highly attractive for applications in both academic research and industrial drug development.[1][4][6][7]
This application note provides a comprehensive guide to the use of a specialized organotrifluoroborate, Potassium trifluoro(3-(methylsulfonamido)phenyl)borate , in Suzuki-Miyaura coupling reactions. The presence of the methylsulfonamido group introduces a key functional handle prevalent in medicinal chemistry, making this reagent particularly relevant for the synthesis of pharmaceutical intermediates and bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reagent Profile: Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is an air- and moisture-stable solid, a characteristic feature of organotrifluoroborate salts that simplifies storage and handling.[1][7] The electron-withdrawing nature of the 3-methylsulfonamido substituent can influence the electronic properties of the phenyl ring, which in turn can affect its reactivity in the Suzuki-Miyaura coupling. The synthesis of such aryltrifluoroborates is typically achieved from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂), a straightforward and efficient transformation.[1][8]
Key Advantages:
-
Enhanced Stability: Indefinitely stable at room temperature, avoiding the decomposition pathways often observed with boronic acids.[1][4]
-
Ease of Handling: Crystalline solid nature allows for accurate weighing and dispensing without the need for rigorously inert atmosphere techniques in many cases.[6]
-
High Purity: Readily purified by recrystallization, ensuring high-quality starting material for reproducible reactions.[1][9]
-
Stoichiometric Precision: As stable, well-defined compounds, they allow for the use of near-stoichiometric amounts in coupling reactions, improving atom economy.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling of an aryl halide (or triflate) with Potassium trifluoro(3-(methylsulfonamido)phenyl)borate proceeds via a well-established palladium-catalyzed cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Base Activation & Transmetalation: A base is required to activate the organotrifluoroborate.[10] This is a crucial step where the base facilitates the formation of a more reactive boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the 3-(methylsulfonamido)phenyl group to the palladium center and displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the catalytically active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki-Miyaura coupling of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., RuPhos, SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step 1: Reagent Preparation and Reaction Setup
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst.[6] Therefore, degassing the solvent and maintaining an inert atmosphere are critical for achieving high yields.
-
To a Schlenk flask containing a magnetic stir bar, add Potassium trifluoro(3-(methylsulfonamido)phenyl)borate (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water) to the Schlenk flask via syringe.
-
Add the catalyst and ligand to the reaction mixture.
-
Purge the reaction mixture with the inert gas for an additional 5-10 minutes while stirring.
Step 2: Reaction Execution
Causality: The reaction temperature is a critical parameter that influences the rate of the catalytic cycle. Elevated temperatures are often required to promote the oxidative addition and reductive elimination steps, particularly with less reactive aryl bromides or chlorides.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath.
-
Stir the reaction vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Workup and Product Isolation
Causality: The workup procedure is designed to remove inorganic salts, the catalyst, and any remaining starting materials from the desired biaryl product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 4: Purification
Causality: Column chromatography is a standard and effective method for purifying the crude product to obtain the desired biaryl in high purity.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Data Presentation: Key Reaction Parameters
The choice of reaction parameters is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and provides a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂[6][11] | Pd(OAc)₂ is a common and cost-effective precursor. PdCl₂(dppf)·CH₂Cl₂ is a stable, pre-formed catalyst complex. |
| Ligand | Buchwald-type phosphines (e.g., RuPhos, SPhos) | These bulky, electron-rich ligands promote oxidative addition and reductive elimination, and are effective for coupling with a wide range of aryl halides.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[9][12][13] | The base is essential for activating the trifluoroborate. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, i-PrOH/H₂O[6][12] | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for less reactive aryl chlorides compared to aryl bromides or iodides. |
| Equivalents of Borate | 1.1 - 1.5 | A slight excess of the trifluoroborate is typically used to ensure complete consumption of the limiting aryl halide. |
Conclusion: A Robust Tool for Drug Discovery and Beyond
Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is a highly stable and versatile reagent for the synthesis of biaryl compounds containing the medicinally relevant methylsulfonamido moiety. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful synthetic tool. By understanding the mechanistic principles and the rationale behind the experimental choices, users can confidently adapt and optimize these conditions for their specific synthetic targets, accelerating the discovery and development of new chemical entities.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(43), 6331-6334. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 4152-4155. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(16), 6321–6324. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Synfacts, 2007(03), 0293-0293. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601–3611. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
NRO-Chemistry. (2023, April 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Molander, G. A., & Ito, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander Research Group. (n.d.). Potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions. University of Pennsylvania. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 8. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions with Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
Welcome to the technical support center for reactions involving Potassium trifluoro(3-(methylsulfonamido)phenyl)borate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the success of your experiments.
Introduction to Potassium trifluoro(3-(methylsulfonamido)phenyl)borate
Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is a valuable reagent in modern organic synthesis. As an organotrifluoroborate salt, it offers significant advantages over the corresponding boronic acid, including enhanced stability to air and moisture, which simplifies handling and storage.[1] However, the unique electronic properties imparted by the 3-(methylsulfonamido)phenyl moiety can present specific challenges in achieving high conversion rates in Suzuki-Miyaura coupling reactions. This guide will address these potential issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with Potassium trifluoro(3-(methylsulfonamido)phenyl)borate showing low conversion?
A1: Low conversion in this specific reaction can stem from several factors, often related to the interplay between the standard Suzuki-Miyaura catalytic cycle and the properties of your trifluoroborate reagent. The primary suspects are:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and may require specific tuning for this substrate.
-
Reagent Quality and Stability: While generally stable, the quality of both the trifluoroborate salt and your coupling partner is paramount.
-
Electronic Effects of the Sulfonamide Group: The electron-withdrawing nature of the methylsulfonamido group can influence the reactivity of the trifluoroborate.
-
Catalyst Inhibition or Deactivation: The sulfonamide functionality could potentially interact with the palladium catalyst.
-
Protodeboronation: The undesired cleavage of the C-B bond by residual water or protic solvents can be a significant side reaction.
We will delve into each of these points in the detailed troubleshooting guides below.
Q2: Is Potassium trifluoro(3-(methylsulfonamido)phenyl)borate stable under typical Suzuki-Miyaura reaction conditions?
A2: Yes, potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, making them robust reagents for cross-coupling reactions.[2] The sulfonamide group is also typically stable under the basic conditions used in most Suzuki-Miyaura couplings; studies have shown that sulfonamides are hydrolytically stable at pH 9.0 and often at neutral pH as well.[3][4] However, prolonged reaction times at high temperatures in the presence of a strong base could potentially lead to degradation, although this is less common.
Q3: Can the methylsulfonamido group interfere with the palladium catalyst?
A3: It is a possibility that warrants consideration. While not as strong a ligand as phosphines, the nitrogen or oxygen atoms of the sulfonamide group could potentially coordinate to the palladium center. This coordination could, in theory, hinder the catalytic cycle. However, in many palladium-catalyzed reactions, sulfonamides are well-tolerated functional groups.[5][6] The troubleshooting section will provide strategies to mitigate this potential issue.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing very low to no formation of your desired product, a systematic evaluation of your reaction parameters is necessary.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Causality: The active catalyst in the Suzuki-Miyaura coupling is Pd(0). Many commercially available palladium sources are in the Pd(II) state (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and require in-situ reduction. This reduction is typically effected by the organoboron reagent or a phosphine ligand. If this pre-activation step is inefficient, the catalytic cycle will not initiate.
-
Troubleshooting Protocol:
-
Use a Pre-activated Pd(0) Catalyst: Consider using a catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Ensure Proper Catalyst Handling: Palladium catalysts can be sensitive to air and moisture, especially Pd(0) sources. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Verify Catalyst Activity: If you suspect your catalyst has degraded, test it in a reliable, high-yielding Suzuki-Miyaura reaction with a standard set of substrates.
-
-
-
Inappropriate Ligand Choice:
-
Causality: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand must be well-matched to the substrates. For an electron-deficient borate like ours, a more electron-rich ligand is often beneficial.
-
Troubleshooting Protocol:
-
Screen Electron-Rich Ligands: Try bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These have shown success in challenging Suzuki-Miyaura couplings.
-
Vary the Palladium-to-Ligand Ratio: A 1:2 or 1:4 ratio of palladium to a monodentate ligand is a good starting point. For bidentate ligands, a 1:1 to 1:1.2 ratio is typical.
-
-
-
Incorrect Base or Base Strength:
-
Causality: The base is essential for the activation of the trifluoroborate salt, facilitating the formation of a more nucleophilic boronate species, which is then involved in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Troubleshooting Protocol:
-
Screen Different Bases: If a weaker base like K₂CO₃ is failing, consider stronger bases such as Cs₂CO₃ or K₃PO₄.
-
Ensure Anhydrous Conditions (if using an organic solvent): If using an anhydrous organic solvent, ensure your base is also dry. However, for trifluoroborates, a small amount of water is often beneficial.
-
Solubility of the Base: Ensure the chosen base is sufficiently soluble in the reaction mixture.
-
-
-
Unsuitable Solvent System:
-
Causality: The solvent must be able to dissolve all reaction components to a reasonable extent and be stable under the reaction conditions. For trifluoroborates, a protic co-solvent is often necessary to facilitate the hydrolysis of the BF₃⁻ group to a more reactive boronic acid or boronate species in situ.
-
Troubleshooting Protocol:
-
Use a Protic Co-solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water (e.g., 9:1 or 4:1) is often effective for Suzuki-Miyaura reactions with trifluoroborates.
-
Degas the Solvent: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
-
Issue 2: Reaction Stalls After Partial Conversion
If your reaction starts but does not proceed to completion, it could be due to catalyst deactivation or reagent degradation.
Potential Causes & Solutions:
-
Catalyst Decomposition:
-
Causality: The palladium catalyst can precipitate out of the solution as palladium black, especially at high temperatures or if the ligand concentration is insufficient to stabilize the active species.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Increase Ligand Loading: A slight excess of the phosphine ligand can sometimes help to stabilize the catalyst.
-
Monitor the Reaction Mixture: A color change from a homogeneous solution to a black precipitate is a visual indicator of catalyst decomposition.
-
-
-
Protodeboronation of the Trifluoroborate:
-
Causality: This is a common side reaction in Suzuki-Miyaura couplings where the organoboron compound reacts with a proton source (e.g., water) to replace the boron group with a hydrogen atom. While trifluoroborates are generally more resistant to protodeboronation than boronic acids, it can still occur, especially under harsh conditions.[1]
-
Troubleshooting Protocol:
-
Use a Milder Base: If you are using a very strong base, consider switching to a milder one like K₂CO₃ or CsF.
-
Control the Amount of Water: While some water is often beneficial, an excessive amount can promote protodeboronation.
-
Increase the Equivalents of the Trifluoroborate: Using a slight excess (e.g., 1.2-1.5 equivalents) of the Potassium trifluoro(3-(methylsulfonamido)phenyl)borate can help to drive the reaction to completion, even if some protodeboronation occurs.
-
-
Recommended Reaction Parameters for Optimization
The following table provides a starting point for optimizing your Suzuki-Miyaura coupling reaction with Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Palladium Source | Pd(OAc)₂ (2 mol%) or PdCl₂(dppf) (2 mol%) | Try Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (1-2 mol%) |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Screen other electron-rich phosphine ligands |
| Base | Cs₂CO₃ (3 equivalents) | Try K₃PO₄ or K₂CO₃ |
| Solvent | Dioxane/H₂O (9:1) | Try THF/H₂O or Toluene/Ethanol/H₂O |
| Temperature | 80-100 °C | Optimize in the range of 60-110 °C |
| Concentration | 0.1 M in the limiting reagent | Vary between 0.05 M and 0.5 M |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion.
Concluding Remarks
Successfully troubleshooting challenging cross-coupling reactions requires a methodical approach grounded in chemical principles. The electron-withdrawing nature of the methylsulfonamido group on your Potassium trifluoro(3-(methylsulfonamido)phenyl)borate likely necessitates the use of more electron-rich ligands and potentially stronger bases to achieve high yields. By systematically evaluating each component of your reaction—catalyst, ligand, base, and solvent—and considering the potential for side reactions like protodeboronation, you can effectively diagnose and resolve issues of low conversion.
Should you continue to experience difficulties, we encourage you to contact our technical support team with your experimental details for further consultation.
References
- D. G. Hall, Ed.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 108-114.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Molander, G. A., & Ito, T. (2001).
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: Scope and Mechanistic Studies. Journal of the American Chemical Society, 121(41), 9550–9561.
-
PubChem. "Potassium trifluoro(3-(methylsulfonamido)phenyl)borate." [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Suzuki-Miyaura Coupling Products Derived from Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of products from Suzuki-Miyaura cross-coupling reactions utilizing potassium trifluoro(3-(methylsulfonamido)phenyl)borate. Our goal is to equip you with the expertise and practical insights needed to overcome common purification challenges and ensure the integrity of your final compounds.
Introduction: The Unique Advantages and Challenges of Potassium Aryltrifluoroborates
Potassium organotrifluoroborates have emerged as superior coupling partners in Suzuki-Miyaura reactions compared to their boronic acid counterparts.[1] They are generally air- and moisture-stable crystalline solids, which allows for easier handling and storage.[1] This stability also mitigates the issue of protodeboronation, a common side reaction with boronic acids, especially heteroaryl boronic acids, that can lead to reduced yields and the need for excess reagent.[1][2] The use of near stoichiometric amounts of the trifluoroborate salt is often feasible, improving the atom economy of the reaction.[1]
However, the in-situ hydrolysis of the trifluoroborate to the active boronic acid species is a critical step in the catalytic cycle.[3][4][5] The rate of this hydrolysis can influence the overall reaction efficiency and impurity profile.[3][5] The presence of the sulfonamido group in potassium trifluoro(3-(methylsulfonamido)phenyl)borate can also introduce specific purification challenges due to its polarity and potential for secondary interactions.
This guide will walk you through a systematic approach to purifying your target compound, addressing potential issues from the initial workup to final chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides your desired product, several other species may be present in your crude mixture. Identifying these is the first step to a successful purification strategy. Common impurities include:
-
Unreacted starting materials: Your starting aryl halide and remaining potassium trifluoro(3-(methylsulfonamido)phenyl)borate or its hydrolysis byproducts (boronic acid).
-
Homocoupling products: Dimerization of the aryl halide or the boronic acid can occur, especially in the presence of oxygen.[6][7][8]
-
Protodeboronation product: The arene resulting from the replacement of the boronate group with a hydrogen atom. While less common with trifluoroborates than boronic acids, it can still occur.[1][6]
-
Palladium catalyst residues: These can be present in various forms and may require specific techniques for removal.
-
Ligand-related impurities: Unreacted ligand or its oxides (e.g., triphenylphosphine oxide if PPh₃ is used).
-
Byproducts from the base: Inorganic salts that are typically removed during the aqueous workup.
Q2: My reaction seems to have stalled with starting material remaining. How does this affect my purification strategy?
A2: An incomplete reaction complicates purification as the properties of your starting materials, particularly the aryl halide, may be very similar to your product, leading to difficult chromatographic separation. Before focusing on purification, it's worth re-evaluating the reaction conditions. Factors such as catalyst activity, base strength, solvent, and temperature can all impact the reaction rate and completion.[9] If you must proceed with a partial conversion, a carefully optimized chromatographic method will be essential.
Q3: I am observing a significant amount of the homocoupled boronate byproduct. What causes this and how can I remove it?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be a significant side reaction.[6][7][8] To minimize its formation, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). For removal, the homocoupled product is typically less polar than the desired cross-coupled product. Standard silica gel chromatography can often effectively separate these species.
Q4: How do I effectively remove the palladium catalyst from my product?
A4: Palladium residues can often be removed by filtration through a pad of Celite® after the initial workup.[10] For more persistent palladium contamination, treatment of the organic solution with a scavenger resin or a wash with an aqueous solution of a chelating agent like thiourea or cysteine can be effective.
In-Depth Troubleshooting Guides
Part 1: Quenching and Aqueous Workup
The initial workup is a critical step that can significantly simplify the subsequent purification.
Problem: Emulsion formation during extraction.
-
Cause: The presence of polar functionalities, such as the sulfonamide group, and residual palladium species can lead to the formation of stable emulsions between the organic and aqueous layers.
-
Solution:
-
Break the emulsion: Add a small amount of brine or a saturated solution of sodium chloride. This increases the ionic strength of the aqueous phase, often leading to the separation of layers.
-
Filtration: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by removing particulate matter that may be stabilizing it.
-
Solvent modification: Add a less polar co-solvent to the organic phase to help break the emulsion.
-
Problem: Product appears to be partially soluble in the aqueous layer.
-
Cause: The sulfonamide group imparts a degree of water solubility to the product, especially if the aqueous phase is basic.
-
Solution:
-
pH adjustment: Carefully neutralize the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 7 before extraction. This will protonate the sulfonamide nitrogen, reducing its polarity and solubility in the aqueous phase.
-
Back-extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of a more polar organic solvent: If your product is highly polar, consider using a more polar extraction solvent like ethyl acetate or dichloromethane.
-
Part 2: Troubleshooting Silica Gel Chromatography
Silica gel chromatography is the most common method for purifying Suzuki-Miyaura coupling products. However, the acidic nature of silica and the polarity of the sulfonamide group can present challenges.
Problem: Poor separation of the product from starting materials or byproducts.
-
Cause: Co-elution of compounds with similar polarities.
-
Solution:
-
Solvent system optimization: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). If separation is still poor, try adding a small amount of a third, more polar solvent like methanol or a less polar one like dichloromethane.[11]
-
Adjusting the Rf value: Aim for an Rf of 0.1-0.3 for your product on the TLC plate for optimal separation on a column.[12]
-
Dry loading: If your crude product is not very soluble in the initial eluent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder. This can lead to sharper bands and better separation.[12]
-
Problem: Product tailing or streaking on the column.
-
Cause: The acidic protons on the surface of the silica gel can interact with the sulfonamide group, leading to poor chromatographic behavior.
-
Solution:
-
Addition of a modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica, improving the peak shape.
-
Use of deactivated silica: Consider using silica gel that has been treated with a deactivating agent.
-
Alternative stationary phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or cyano.
-
Problem: Irreversible adsorption of the product onto the column.
-
Cause: Strong interactions between the sulfonamide group and the silica gel.
-
Solution:
-
Use a more polar eluent: A higher concentration of the polar solvent in your eluent can help to desorb the product from the silica.
-
Alternative purification methods: If column chromatography on silica is not viable, consider other techniques such as preparative HPLC with a C18 column (reverse-phase) or recrystallization.
-
Experimental Protocols
Standard Aqueous Workup Protocol
-
Cool the reaction: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench: Slowly add water to the reaction mixture to quench any remaining reactive species.
-
Dilute: Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Filter (if necessary): If a precipitate (e.g., palladium black) is present, filter the mixture through a pad of Celite®. Wash the filter cake with the organic solvent.
-
Separate layers: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract: Extract the aqueous layer with two more portions of the organic solvent.
-
Combine and wash: Combine the organic layers and wash with water, followed by brine.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]
Silica Gel Column Chromatography Protocol
-
Prepare the column: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica bed. Alternatively, perform a dry loading as described above.
-
Elute: Begin eluting with the initial solvent system, gradually increasing the polarity if necessary to move the desired compound down the column.
-
Collect fractions: Collect fractions and monitor their composition by TLC.
-
Combine and concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a Suzuki-Miyaura coupling product.
Caption: A generalized workflow for the purification of Suzuki-Miyaura coupling products.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues encountered during silica gel chromatography.
Caption: A decision tree for troubleshooting common chromatography problems.
References
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
C-H Activation. (n.d.). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates**. UVIC. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Bio-Rad. (n.d.). chromatography. Bio-Rad. [Link]
-
Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Reddit. (2018, November 5). Suzuki purification problem. Reddit. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Yun, C-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
-
Molander, G. A., & Ellis, N. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]
-
ResearchGate. (2025, August 5). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]
-
University of Edinburgh Research Explorer. (2010, July 12). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Reddit. (2023, August 1). Best way to remove pinacol post suzuki. Reddit. [Link]
-
Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
Camm, K. D., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science (RSC Publishing). [Link]
-
Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Potassium trifluoro(3-(methylsulfonamido)phenyl)borate (CAS Number: 850623-67-5) is a member of the aryltrifluoroborate salt family, which are widely used in modern synthetic chemistry.
A critical first step is to consult the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. For this specific compound, the following classifications have been identified:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
The assigned GHS pictogram is the GHS07 symbol, indicating that it is an irritant and skin sensitizer. The signal word for this compound is "Warning". This information dictates the minimum personal protective equipment (PPE) and handling precautions necessary to mitigate exposure risks.
| Hazard Classification | GHS Code | Description | Pictogram | Signal Word |
| Skin Sensitizer | H317 | May cause an allergic skin reaction upon contact. | GHS07 | Warning |
| Eye Irritant | H319 | Causes serious, but not irreversible, eye irritation. | GHS07 | Warning |
Table 1: GHS Hazard Profile for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a stringent PPE protocol is non-negotiable. The causality here is direct: the identified hazards of skin and eye irritation necessitate physical barriers to prevent contact.
-
Eye Protection : Chemical safety goggles are mandatory. Should there be a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat should be worn and kept fastened. For larger quantities or when generating dust, a chemical-resistant apron may be advisable.
-
Respiratory Protection : While not always required for small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of inhaling dust particles.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. This compound should be collected in a designated hazardous waste container.
-
Compatibility is Key : Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally a good choice.
-
Avoid Contamination : Do not mix this waste with other incompatible waste streams. For example, do not mix with strong oxidizing agents.
Step 2: Containerization and Labeling
All hazardous waste containers must be in good condition, with tightly sealing lids to prevent leaks or spills.
-
Label Immediately : As soon as the first quantity of waste is added to the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Potassium trifluoro(3-(methylsulfonamido)phenyl)borate"
-
The associated hazards (e.g., "Irritant," "Skin Sensitizer")
-
The date the waste was first added to the container.
-
Step 3: Storage of Chemical Waste
Designate a specific, well-ventilated area for the temporary storage of hazardous waste containers.
-
Secondary Containment : Store the waste container within a larger, chemically resistant container (secondary containment) to contain any potential leaks.
-
Location : The storage area should be away from general laboratory traffic and sources of ignition or extreme heat.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal company.
-
Contact Your Institution's EHS Office : Your facility's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.
-
Documentation : Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE : Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill, then collect the absorbed material into the waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your EHS department.
Logical Workflow for Disposal Decision-Making
To ensure a consistent and safe approach to the disposal of this and other laboratory chemicals, a clear decision-making workflow is essential. The following diagram illustrates this process.
Caption: Decision-making workflow for the safe disposal of laboratory chemicals.
By adhering to these detailed procedures, you not only ensure compliance with regulatory standards but also contribute to a safer and more sustainable research environment. The principles of expertise, authoritativeness, and trustworthiness are not just ideals but practical necessities in the modern laboratory.
References
-
National Center for Biotechnology Information. (n.d.). Potassium phenyltrifluoroborate. PubChem Compound Database. Retrieved from [Link][1]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link][2]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][3]
Sources
Navigating the Safe Handling of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate: A Guide for Laboratory Professionals
In the landscape of modern drug discovery and development, potassium trifluoro(3-(methylsulfonamido)phenyl)borate has emerged as a versatile and valuable reagent. Its utility in cross-coupling reactions and other synthetic transformations underscores its importance in the synthesis of novel chemical entities. However, as with any chemical compound, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, offering a procedural framework for the safe handling, use, and disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards associated with analogous potassium trifluoroborate salts are skin and eye irritation. Direct contact with the solid or its dust can cause irritation, and in some cases, more severe reactions. Similarly, compounds containing sulfonylamide moieties warrant careful handling to avoid inhalation and skin contact. Therefore, it is prudent to treat potassium trifluoro(3-(methylsulfonamido)phenyl)borate as a substance that can cause skin and eye irritation.
Key Hazard Statements for Structurally Similar Compounds:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for dust generation, and the specific manipulations to be performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling potassium trifluoro(3-(methylsulfonamido)phenyl)borate. The following table summarizes the essential PPE for mitigating the identified risks.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | To protect against dust particles and potential splashes. Standard prescription glasses are not a substitute for safety goggles. |
| Hands | Chemical-Resistant Gloves (Nitrile recommended) | To prevent skin contact and subsequent irritation. Gloves should be inspected for any signs of damage before use and disposed of properly after handling the compound. |
| Body | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) may be necessary for handling larger quantities. | To minimize the inhalation of airborne particles. All operations that may generate dust should be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling potassium trifluoro(3-(methylsulfonamido)phenyl)borate is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Safe handling workflow for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.
Receiving and Storage
Upon receipt, the container should be inspected for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: To minimize dust generation, weigh the solid in a location with minimal air currents, such as a weighing enclosure or a fume hood with the sash lowered. Use a spatula to carefully transfer the solid. Avoid pouring the powder from a height.
-
Addition to Reaction Vessel: Add the weighed compound to the reaction vessel carefully. If dissolving the solid, add the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area and any equipment that came into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, the primary objective is to prevent the generation of dust.
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup: For small spills, gently cover the solid with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealed container for disposal. For larger spills, use an absorbent material designed for solid chemical spills. Avoid dry sweeping.
-
Decontamination: Thoroughly clean the spill area with soap and water.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with potassium trifluoro(3-(methylsulfonamido)phenyl)borate, including empty containers, used gloves, and spill cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Contaminated Solvents: If the compound is used in solution, the resulting waste should be collected in a designated, labeled solvent waste container.
-
Empty Containers: "Empty" containers may still retain residual product and should be treated as hazardous waste.
Never dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely utilize potassium trifluoro(3-(methylsulfonamido)phenyl)borate in their synthetic endeavors, fostering a culture of safety and scientific excellence.
References
- Carl ROTH. (2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
